molecular formula C11H22N2O2 B1519293 tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate CAS No. 1860012-45-8

tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate

Cat. No.: B1519293
CAS No.: 1860012-45-8
M. Wt: 214.3 g/mol
InChI Key: FBYZKXFNBXLZDN-IUCAKERBSA-N
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Description

Tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of reactions: : This compound can undergo a variety of reactions, including oxidation, reduction, and substitution.

  • Common reagents and conditions: : Typical reagents might include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents.

  • Major products: : Reactions can yield a range of products depending on the reaction type and conditions, potentially modifying different parts of the molecule.

Scientific Research Applications: The compound has diverse applications across chemistry, biology, medicine, and industry:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities and interactions with various biomolecules.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action: The mechanism by which tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets. These interactions can influence biological pathways and processes, although detailed mechanisms may depend on the context of its use.

Comparison with Similar Compounds: this compound can be compared with similar compounds based on its structure and reactivity:

  • Similar compounds: : Other piperidine derivatives or carbamates.

  • Uniqueness: : Its unique functional groups and stereochemistry can result in distinct properties and applications.

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Properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 2
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 3
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 4
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 5
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 6
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.